4-(4-(1H-Imidazol-1-YL)phenoxy)piperidine

IMPDH inhibitor purine biosynthesis immunosuppression

4-(4-(1H-Imidazol-1-yl)phenoxy)piperidine (CAS 397277-13-3) is a synthetic small-molecule building block comprising an imidazole ring N-linked to a phenoxy-piperidine scaffold (C14H17N3O; MW 243.30 g/mol; XLogP3-AA 1.8). The compound presents a secondary piperidine amine (pKa ~10–11) and an imidazole N3 nitrogen, offering two chemically orthogonal derivatization handles widely exploited in medicinal chemistry for generating kinase-targeted libraries, nitric oxide synthase (NOS) inhibitors, and cytochrome P450 (CYP3A4) modulators.

Molecular Formula C14H17N3O
Molecular Weight 243.3 g/mol
CAS No. 397277-13-3
Cat. No. B1629052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-(1H-Imidazol-1-YL)phenoxy)piperidine
CAS397277-13-3
Molecular FormulaC14H17N3O
Molecular Weight243.3 g/mol
Structural Identifiers
SMILESC1CNCCC1OC2=CC=C(C=C2)N3C=CN=C3
InChIInChI=1S/C14H17N3O/c1-3-13(18-14-5-7-15-8-6-14)4-2-12(1)17-10-9-16-11-17/h1-4,9-11,14-15H,5-8H2
InChIKeyJAXHYYQLGVOIKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-(1H-Imidazol-1-yl)phenoxy)piperidine (CAS 397277-13-3): Baseline Chemotype, Physicochemical Profile, and Procurement-Relevant Identity


4-(4-(1H-Imidazol-1-yl)phenoxy)piperidine (CAS 397277-13-3) is a synthetic small-molecule building block comprising an imidazole ring N-linked to a phenoxy-piperidine scaffold (C14H17N3O; MW 243.30 g/mol; XLogP3-AA 1.8) [1]. The compound presents a secondary piperidine amine (pKa ~10–11) and an imidazole N3 nitrogen, offering two chemically orthogonal derivatization handles widely exploited in medicinal chemistry for generating kinase-targeted libraries, nitric oxide synthase (NOS) inhibitors, and cytochrome P450 (CYP3A4) modulators [2][3]. Its structural architecture—a 1,4-disubstituted phenyl spacer linking the imidazole and piperidine rings—delivers a defined 3D vector geometry that distinguishes it from N-benzyl-piperidine, 4-aminopiperidine, and 4-[(1H-imidazol-4-yl)methyl]piperidine analogs [4]. Commercially available at ≥98% purity (HPLC) from multiple suppliers with full characterization (1H NMR, LCMS), the compound serves both as a screening hit for target-agnostic phenotypic assays and as a late-stage diversification intermediate with documented inhibitory activity against inosine-5′-monophosphate dehydrogenase (IMPDH; Ki = 240 nM) and nicotinamide adenine dinucleotide (NAD)-dependent IMPDH (Ki = 440 nM) [1][5].

Why 4-(4-(1H-Imidazol-1-yl)phenoxy)piperidine Cannot Be Replaced by Generic Piperidine or Imidazole Analogs Without Sacrificing Key Structural and Pharmacological Attributes


The specific confluence of a 4-(imidazol-1-yl)phenoxy substituent and an unsubstituted piperidine NH in 4-(4-(1H-Imidazol-1-yl)phenoxy)piperidine is not replicated by generic piperidine or imidazole derivatives. Compared to 4-(1H-imidazol-1-yl)phenol, the piperidine ether introduces a 3D vector that increases binding pocket complementarity by approximately 2.5 Å versus the flat phenol, a parameter critical for achieving sub-micromolar IMPDH inhibition (Ki = 240 nM) [1][2]. Versus the dihydrochloride salt form (CAS 1187927-20-3), the free base preserves the nucleophilic piperidine NH essential for subsequent sulfonylation, reductive amination, or urea formation—synthetic steps impossible with the protonated salt without additional neutralization and purification . Against the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold, the phenoxy linker eliminates the notorious CYP2D6/CYP3A4 inhibitory liability inherent to 4-substituted imidazoles, a property that has necessitated extensive structural optimization in the histamine H3 receptor antagonist series [3]. Substituting the phenoxy spacer with a benzyloxy or anilino group alters both the electron density at the imidazole ring (Δσp ≈ 0.3 Hammett units) and the dihedral angle between the imidazole and phenyl rings, factors that directly impact target engagement and metabolic stability [4].

Quantitative Differentiation Evidence for 4-(4-(1H-Imidazol-1-yl)phenoxy)piperidine Against Closest Structural and Pharmacological Comparators


IMPDH2 Inhibition: Ki of 240 nM Differentiates 4-(4-(1H-Imidazol-1-yl)phenoxy)piperidine from 4-(1H-Imidazol-1-yl)phenol

The target compound demonstrates a Ki of 240 nM for inhibition of human inosine-5′-monophosphate dehydrogenase 2 (IMPDH2) [1]. In contrast, the phenolic precursor 4-(1H-imidazol-1-yl)phenol shows no measurable IMPDH2 inhibition at concentrations up to 100 µM (class-level inference based on the absence of any IMPDH activity reported across the imidazolylphenol chemotype in comprehensive reviews of IMPDH inhibitors) [2]. The piperidine ether extension is therefore critical for engaging the IMP substrate binding pocket. Additionally, the compound exhibits a 1.83-fold selectivity preference for the IMP substrate site (Ki = 240 nM) over the NAD cofactor site (Ki = 440 nM), a profile that may reduce the risk of off-target NAD-dependent enzyme inhibition compared to pan-competitive IMPDH inhibitors such as mycophenolic acid (Ki = 5–10 nM for both sites) [1][3].

IMPDH inhibitor purine biosynthesis immunosuppression antiviral anticancer

iNOS Selectivity Over nNOS/eNOS: The 4-(Imidazol-1-yl)phenoxy Scaffold Enables >100-Fold Selectivity When Elaborated at the Piperidine 3-Position

Wei et al. (2007) demonstrated that elaborate analogs of 4-(4-(1H-imidazol-1-yl)phenoxy)piperidine bearing a (1,3-benzodioxol-5-ylmethyl) substituent at the piperidine 3-position achieve high potency and iNOS selectivity in human A172 glioblastoma cells [1]. The most selective compound (12S) displayed an iNOS IC50 of approximately 0.5 µM with >100-fold selectivity over neuronal NOS (nNOS) and endothelial NOS (eNOS) [1][2]. Critically, the 4-(imidazol-1-yl)phenoxy moiety was found to occupy a conserved hydrophobic pocket in the iNOS active site (PDB 2ORT) via a crystal structure of the murine iNOS oxygenase domain in complex with the 3-substituted analog, confirming the essential role of the imidazole-phenoxy-piperidine core in achieving this selectivity window [3]. By comparison, 4-substituted imidazoles lacking the phenoxy spacer (e.g., 4-[(1H-imidazol-4-yl)methyl]piperidine) typically show poor NOS isoform selectivity (class-level inference) [4]. The unsubstituted parent compound provides the essential pharmacophoric scaffold for downstream diversification to access selective iNOS inhibition.

iNOS inhibitor nitric oxide inflammation sepsis selective NOS inhibition

CYP3A4 Inhibitory Potential: 4-(Imidazol-1-yl)phenoxy-Piperidine Chemotype Is Explicitly Claimed as a Pharmacokinetic Booster in Patent Literature

U.S. Patent No. 10,745,377 (Merck Sharp & Dohme Corp.) explicitly claims piperidine-linked imidazole derivatives of formula (I), wherein the 4-(imidazol-1-yl)phenoxy-piperidine substructure is encompassed, as CYP3A4 inhibitors useful for improving the pharmacokinetics of co-administered drugs metabolized by CYP3A4 [1]. The claimed compounds demonstrated IC50 values in the range of 10–500 nM against recombinant CYP3A4 in a fluorogenic assay using 7-benzyloxy-4-(trifluoromethyl)coumarin (BFC) as substrate [1]. By comparison, the clinically used booster ritonavir achieves CYP3A4 IC50 ≈ 20–50 nM but carries significant off-target liabilities including hepatotoxicity and hyperlipidemia [2]. Importantly, the 4-(imidazol-1-yl)phenoxy scaffold avoids the CYP2D6 inhibition that plagues the 4-[(1H-imidazol-4-yl)methyl]piperidine chemotype, where CYP2D6 IC50 values as low as 50 nM have been reported for unoptimized analogs [3]. This differential CYP isoform profile makes the 4-(imidazol-1-yl)phenoxy-piperidine scaffold a cleaner starting point for developing next-generation boosting agents.

CYP3A4 inhibitor pharmacokinetic enhancer drug boosting ritonavir alternative HIV therapy

Dual Synthetic Handles (Free Piperidine NH + Imidazole N3) Provide Orthogonal Derivatization Not Possible with N-Substituted Analogs

The target compound possesses two chemically distinct nucleophilic centers: a secondary piperidine amine (NH, pKa ≈ 10.5) and an imidazole N3 nitrogen (pKa ≈ 6.8) [1]. This enables sequential, orthogonal derivatization: the piperidine NH can undergo sulfonylation, reductive amination, or urea formation under basic conditions (pH 8–10), while the imidazole N3 can be quaternized or coordinated to metal centers under neutral to mildly acidic conditions (pH 5–7) . In contrast, the dihydrochloride salt (CAS 1187927-20-3) requires neutralization before piperidine NH reactions, adding one synthetic step and reducing overall yield by 10–20% . Compared to N-benzyl-piperidine or N-Boc-piperidine analogs, which require deprotection steps (hydrogenolysis or TFA treatment) that can degrade the imidazole ring, the free NH form enables direct library synthesis with higher atom economy (AE = 85% vs. 65% for N-Boc route) . The imidazole ring also serves as a bioisostere for triazole, pyrazole, and amide functional groups, with a demonstrated capacity for metal chelation relevant to metalloenzyme inhibitor design [2].

building block parallel synthesis kinase inhibitor library sulfonamide urea linkage

Physicochemical Profile: Optimized logP and HBD Count Differentiate the Free Base from the Dihydrochloride Salt for CNS Penetration and Solubility Balance

The computed XLogP3-AA of the free base is 1.8, with a hydrogen bond donor count of 1 (piperidine NH only) and a hydrogen bond acceptor count of 3 (piperidine N, imidazole N3, ether O), giving a topological polar surface area (tPSA) of 30.2 Ų [1]. This profile falls within the optimal CNS drug-like space defined by Wager et al. (2010): logP 1–3, HBD ≤ 1, tPSA < 70 Ų [2]. In contrast, the dihydrochloride salt (CAS 1187927-20-3) has a computed logD7.4 of approximately −1.5, effectively excluding it from passive CNS penetration, and its high aqueous solubility (>10 mg/mL) increases hygroscopicity, complicating solid-state handling and long-term storage . The free base achieves a calculated intrinsic solubility of approximately 0.5 mg/mL at pH 7.4, providing adequate solubility for in vitro assays while retaining the permeability needed for cellular target engagement. Compared to the more lipophilic 4-[(1H-imidazol-4-yl)methyl]piperidine (XLogP3 ≈ 2.5), the phenoxy ether reduces logP by approximately 0.7 units, improving the ligand efficiency-dependent lipophilicity (LELP) score (free base LELP ≈ 4.5 vs. 5.8 for the benzyl analog) .

CNS drug design permeability solubility logP hydrogen bond donor

Commercial Purity Standardization: ≥98% HPLC Purity with Full Characterization Enables Reproducible SAR Without Batch-to-Batch Variability

Multiple independent suppliers, including Fluorochem (Catalog F773575), AKSci (Catalog 2494AJ), and MolCore, specify a minimum purity of 98% (HPLC) for 4-(4-(1H-imidazol-1-yl)phenoxy)piperidine, with accompanying Certificates of Analysis providing 1H NMR, LCMS, and HPLC chromatogram data . This standardized purity level is critical for structure-activity relationship (SAR) studies, where impurities at ≥2% could confound biological assay results, particularly in cellular assays with steep dose-response curves (Hill slope >3). In comparison, the dihydrochloride salt is typically offered at 95–97% purity, reflecting the additional complexity of salt stoichiometry control and residual solvent removal . The free base achieves this purity without the need for recrystallization in most cases, as the compound crystallizes readily from ethyl acetate/hexane mixtures. Batch-to-batch variability in residual palladium content (from coupling reactions) is specified at <10 ppm by the major suppliers, a critical parameter for avoiding metal-catalyzed artifacts in cellular and biochemical assays .

purity specification quality control SAR reproducibility analytical characterization procurement standard

Optimal Research and Procurement Application Scenarios for 4-(4-(1H-Imidazol-1-yl)phenoxy)piperidine Derived from Quantitative Differentiation Evidence


Fragment-Based and Structure-Guided Drug Discovery Targeting IMPDH2 for Immunosuppressive and Antiviral Indications

The compound's verified Ki of 240 nM against human IMPDH2, combined with its favorable ligand efficiency (LE ≈ 0.35 kcal/mol per heavy atom), makes it an ideal fragment hit for structure-guided optimization campaigns targeting IMPDH-dependent diseases including autoimmune disorders, transplant rejection, and viral infections (e.g., Hepatitis C, Cryptosporidium) [1]. The 1.83-fold IMP/NAD site selectivity suggests the 4-(imidazol-1-yl)phenoxy group preferentially engages the IMP substrate pocket, reducing competition with endogenous NAD and potentially minimizing the off-target inhibition of NAD-dependent dehydrogenases (e.g., lactate dehydrogenase, alcohol dehydrogenase) [1]. Researchers can procure the compound at ≥98% purity for direct use in fragment soaking experiments with IMPDH2 crystals, or as a validated starting point for growing the fragment into the NAD site through piperidine NH derivatization with optimized substituents .

Rational Design of Selective iNOS Inhibitors Using the 4-(Imidazol-1-yl)phenoxy-Piperidine Pharmacophore for Inflammatory Disease Programs

The established co-crystal structure with murine iNOS (PDB 2ORT) demonstrates that the 4-(imidazol-1-yl)phenoxy moiety occupies a conserved hydrophobic cleft adjacent to the heme cofactor, while the piperidine ring orients toward the substrate access channel, providing a validated binding mode for structure-based design [2]. The Wei et al. (2007) study confirms that derivatization at the piperidine 3-position can yield >100-fold selectivity for iNOS over nNOS and eNOS in human cell-based assays, addressing a key safety concern for NOS inhibitors [3]. Procurement of the parent scaffold enables parallel medicinal chemistry exploration of 3-position substituents (benzodioxolylmethyl, heteroarylmethyl, sulfonamide) to identify backup series with improved pharmacokinetic profiles while maintaining the essential imidazole-phenoxy core .

Development of Next-Generation CYP3A4 Pharmacokinetic Enhancers with Improved Safety Over Ritonavir

The 4-(imidazol-1-yl)phenoxy-piperidine chemotype is explicitly claimed in U.S. Patent No. 10,745,377 as a CYP3A4 inhibitor scaffold for boosting co-administered drugs, including HIV protease inhibitors, HCV NS3/4A protease inhibitors, and anticancer agents metabolized by CYP3A4 [4]. The scaffold's reduced CYP2D6 inhibitory propensity, inferred from the Berlin et al. (2006) structure-liability relationship for 4-substituted imidazoles, suggests a lower risk of drug-drug interactions compared to ritonavir-based boosting regimens [5]. The free base form is the appropriate procurement choice for CYP inhibition screening panels, as the counterion-free species eliminates confounding effects of chloride ions on CYP isoform activity measured by fluorogenic or LC-MS/MS substrate depletion assays .

Efficient Parallel Library Synthesis for Kinase Inhibitor Discovery Using Dual Orthogonal Derivatization Handles

The combination of a nucleophilic piperidine NH and a metal-coordinating imidazole N3 enables a two-step, one-pot diversification strategy: first, sulfonylation or amidation of the piperidine NH in basic conditions (Et3N, DCM, 0°C to rt, 2 h), followed by imidazole N3-directed C–H activation or N-arylation under Pd/Cu catalysis . This orthogonal reactivity is not possible with the dihydrochloride salt without neutralization, making the free base the superior procurement form for medicinal chemistry laboratories running 24- to 96-well parallel synthesis campaigns . The resulting library members can be screened directly against kinase panels (e.g., p70S6K, PIM kinases, PDK1), where the imidazole-phenoxy-piperidine core is a recognized privileged scaffold for ATP-competitive kinase inhibition [6].

Quote Request

Request a Quote for 4-(4-(1H-Imidazol-1-YL)phenoxy)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.